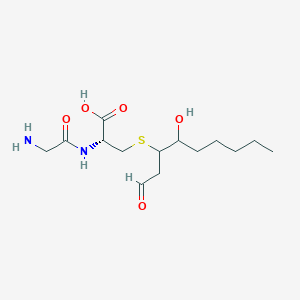
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a glycyl group attached to a cysteine residue, which is further modified by a 4-hydroxy-1-oxononan-3-yl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine typically involves multiple steps, starting with the protection of the amino and thiol groups of cysteine. The protected cysteine is then coupled with a glycyl group using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The 4-hydroxy-1-oxononan-3-yl moiety is introduced through a selective alkylation reaction, followed by deprotection of the amino and thiol groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors to accommodate the increased production volume. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides or sulfenic acids.
Reduction: The carbonyl group in the 4-hydroxy-1-oxononan-3-yl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Disulfides or sulfenic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated or sulfonated derivatives.
Applications De Recherche Scientifique
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying protein interactions and enzyme mechanisms due to its peptide-like structure.
Medicine: Potential therapeutic applications in drug design and delivery.
Industry: Use in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. The glycyl and cysteine residues can mimic natural peptides, allowing the compound to bind to active sites and modulate biological activity. The 4-hydroxy-1-oxononan-3-yl moiety can further enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-cysteine: Lacks the 4-hydroxy-1-oxononan-3-yl moiety, resulting in different chemical and biological properties.
S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine: Lacks the glycyl group, affecting its peptide-like behavior.
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-D-cysteine: The D-isomer of cysteine, which may exhibit different stereochemical interactions.
Uniqueness
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
691364-64-4 |
|---|---|
Formule moléculaire |
C14H26N2O5S |
Poids moléculaire |
334.43 g/mol |
Nom IUPAC |
(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxy-1-oxononan-3-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H26N2O5S/c1-2-3-4-5-11(18)12(6-7-17)22-9-10(14(20)21)16-13(19)8-15/h7,10-12,18H,2-6,8-9,15H2,1H3,(H,16,19)(H,20,21)/t10-,11?,12?/m0/s1 |
Clé InChI |
ZZHYRLQTQJSRNJ-UNXYVOJBSA-N |
SMILES isomérique |
CCCCCC(C(CC=O)SC[C@@H](C(=O)O)NC(=O)CN)O |
SMILES canonique |
CCCCCC(C(CC=O)SCC(C(=O)O)NC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)

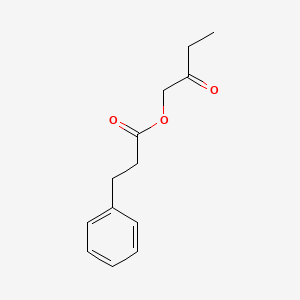

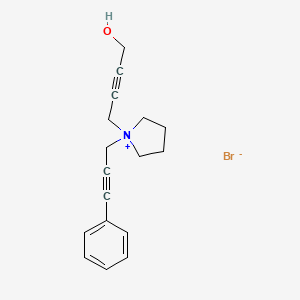
![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
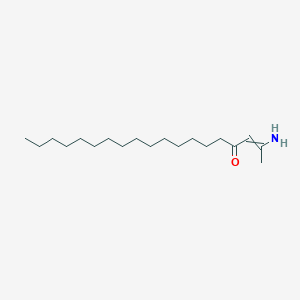

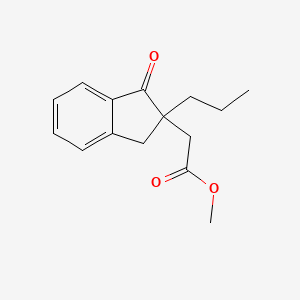
![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
